5-amino-N-ethyl-2-fluorobenzamide
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Overview
Description
5-amino-N-ethyl-2-fluorobenzamide is an organic compound with the molecular formula C9H11FN2O. It is a derivative of benzamide, featuring an amino group, an ethyl group, and a fluorine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for 5-amino-N-ethyl-2-fluorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-ethyl-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation reactions can produce corresponding quinones .
Scientific Research Applications
5-amino-N-ethyl-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-amino-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-fluorobenzamide: Similar structure but lacks the ethyl group.
5-amino-2-fluorobenzamide: Similar structure but lacks the ethyl group.
N-ethyl-2-fluorobenzamide: Similar structure but lacks the amino group
Uniqueness
5-amino-N-ethyl-2-fluorobenzamide is unique due to the presence of both the amino and ethyl groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
682757-55-7 |
---|---|
Molecular Formula |
C9H11FN2O |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
5-amino-N-ethyl-2-fluorobenzamide |
InChI |
InChI=1S/C9H11FN2O/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3,(H,12,13) |
InChI Key |
CBFNLARBKLPRPW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)N)F |
Origin of Product |
United States |
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